molecular formula C17H16ClNO3 B187517 N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 282104-93-2

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B187517
M. Wt: 317.8 g/mol
InChI Key: XRNXRYYPIWPBSA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as NACM, is a synthetic compound that has been used in scientific research for a number of years. It is a white crystalline solid with a molecular weight of 287.77 g/mol and a melting point of 108-110°C. NACM has a number of applications in scientific research, including in the synthesis of other compounds, and in the study of its biochemical and physiological effects.

Scientific Research Applications

Environmental Science Applications

Wastewater Treatment : Research indicates that compounds similar to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, especially those related to pesticide production, generate wastewater containing toxic pollutants. These substances can be effectively removed using biological processes and granular activated carbon, achieving up to 80-90% removal efficiency. This demonstrates the compound's relevance in developing treatment solutions for high-strength industrial wastewaters rich in recalcitrant compounds (Goodwin et al., 2018).

Pharmacology and Biomedical Research

Drug Metabolism and Toxicity : Studies on compounds structurally related to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide focus on their metabolism, biotransformation, and potential toxicity. These insights are crucial for understanding the pharmacokinetic behavior and safety profile of new drugs or chemicals introduced for medical or industrial use (Kennedy, 2001).

Organic and Synthetic Chemistry

Chemical Synthesis : Research in synthetic organic chemistry has explored the development of chemoselective N-acylation reagents and the study of chiral axes due to acyclic imide-Ar bond rotation. These studies are relevant for understanding how N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and similar compounds can be synthesized and modified for various applications, including the design of chiral ligands for asymmetric catalysis, showcasing the compound's utility in advancing synthetic methodologies (Kondo & Murakami, 2001).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNXRYYPIWPBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352169
Record name N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

CAS RN

282104-93-2
Record name N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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